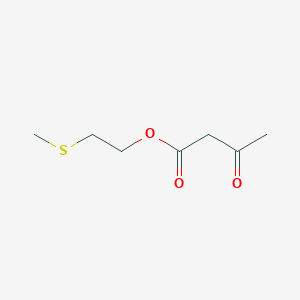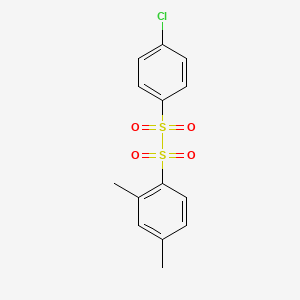![molecular formula C21H14OS B14350469 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one CAS No. 91035-50-6](/img/structure/B14350469.png)
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety, which is a sulfur-containing heterocyclic structure, and a phenylprop-2-en-1-one group.
Méthodes De Préparation
The synthesis of 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between dibenzo[b,d]thiophene-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol, methanol, or dichloromethane, and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential therapeutic applications.
Medicine: Due to its biological activities, the compound is investigated for drug development and pharmaceutical applications.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit DNA-dependent protein kinase, leading to the potentiation of cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one include:
Dibenzo[b,d]thiophene derivatives: These compounds share the dibenzo[b,d]thiophene moiety and exhibit similar chemical and biological properties.
Chalcones: Other chalcone derivatives with different substituents on the aromatic rings also show comparable biological activities.
Flavonoids: Flavonoids are structurally related to chalcones and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of the dibenzo[b,d]thiophene and chalcone structures, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
91035-50-6 |
|---|---|
Formule moléculaire |
C21H14OS |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-dibenzothiophen-2-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H14OS/c22-19(12-10-15-6-2-1-3-7-15)16-11-13-21-18(14-16)17-8-4-5-9-20(17)23-21/h1-14H |
Clé InChI |
ICWVCMDCUUAZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
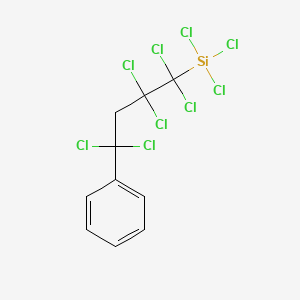


![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
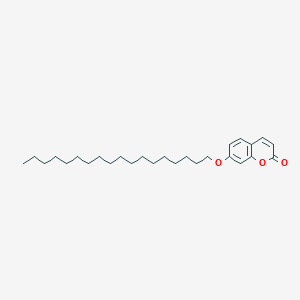
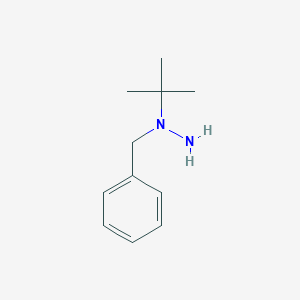
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
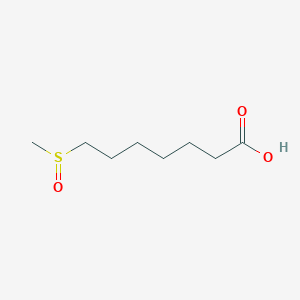
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)

